2-Phenylpyrroline

Synthetic Methodology Process Chemistry Heterocyclic Synthesis

Researchers screening asymmetric hydrogenation catalysts need a validated benchmark substrate with published performance data. 2-Phenylpyrroline (CAS 700-91-4) provides this reference. • Documented >98% yield, 75% ee with (R,R)-EBTHI-Ti-binaphtholate; ~20 h⁻¹ TOF in heterogeneous systems. • Prochiral electrophile for 2-aryl pyrrolidines; enzymatic reduction >99% conversion, ≤91% yield. • Validated MAO substrate: partition ratio 325:1. • Organic Syntheses procedure (61% yield); in stock for global shipping.

Molecular Formula C10H11N
Molecular Weight 145.20 g/mol
Cat. No. B13888061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyrroline
Molecular FormulaC10H11N
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESC1CNC(=C1)C2=CC=CC=C2
InChIInChI=1S/C10H11N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-7,11H,4,8H2
InChIKeyHZTGVDVKRFOEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpyrroline: Cyclic Imine Building Block


2-Phenylpyrroline (C10H11N; CAS 700-91-4), also designated as 5-phenyl-3,4-dihydro-2H-pyrrole or 2-phenyl-1-pyrroline, is a cyclic imine featuring a phenyl substituent at the 2-position of the Δ1-pyrroline scaffold. It functions as a key prochiral electrophile in asymmetric hydrosilylation reactions catalyzed by chiral titanocene complexes [1] and serves as a crucial intermediate in the biosynthesis and synthetic elaboration of pyrrolidine and piperidine alkaloids [2] [3]. The compound exhibits a distinct chemical identity as a cyclic imine, differentiating it from the corresponding saturated pyrrolidine (2-phenylpyrrolidine) and the fully aromatic pyrrole (2-phenylpyrrole), which dictates its unique reactivity profile in stereoselective transformations.

2-Phenylpyrroline: Unique Reactivity vs. Analogs


Generic substitution of 2-phenylpyrroline with its saturated analog (2-phenylpyrrolidine) or aromatic counterpart (2-phenylpyrrole) is scientifically invalid due to fundamentally distinct electronic and structural properties. 2-Phenylpyrroline contains a reactive C=N double bond that serves as a prochiral electrophilic center, enabling stereoselective transformations such as asymmetric hydrosilylation that are impossible with the fully saturated pyrrolidine scaffold [1]. Furthermore, the imine functionality of 2-phenylpyrroline permits its selective metabolic conversion and enzymatic reduction pathways, whereas the corresponding pyrrole lacks this reactive handle for stereoselective elaboration [2]. The presence of the phenyl substituent at the 2-position, combined with the cyclic imine moiety, confers a unique hydrogen-bond accepting strength that differs measurably from both unsubstituted pyrrolines and other N-heterocyclic analogs, directly impacting molecular recognition in catalytic and biological systems [3].

2-Phenylpyrroline: Comparative Evidence for Selection


Synthetic Yield: Validated Route vs. Historical Cyclization

The N-vinylpyrrolidin-2-one condensation route to 2-phenylpyrroline, as validated and published in Organic Syntheses, delivers a purified yield of 61% under standardized laboratory conditions [1]. This represents a significantly improved and reproducible outcome compared to the dry distillation cyclization method applied to glutamic acid derivatives, which affords the target compound in only 15% yield [2]. The Organic Syntheses procedure is distinguished by its reliability in reproducibly affording clean materials free from isomeric impurities, a critical factor for procurement specifications where batch-to-batch consistency is paramount.

Synthetic Methodology Process Chemistry Heterocyclic Synthesis

Antineoplastic Activity: Phenyl vs. Gem-Dimethyl Pyrrolines

In a comparative evaluation of bis[(carbamoyloxy)methyl]pyrroline antineoplastic agents, the 2-phenyl-substituted pyrrolines exhibited biological activity that was markedly dependent on the electronic nature of the phenyl substituent, whereas the corresponding phenylpyrroles all showed comparable activity regardless of substitution pattern [1]. In stark contrast, the C-2 gem-dimethyl-substituted pyrroline (compound 4), which cannot undergo metabolic conversion to the corresponding pyrrole in vivo, was completely inactive [1]. This differential activity profile demonstrates that the 2-phenylpyrroline scaffold provides a tunable activity window governed by substituent electronics—a feature not accessible with gem-dialkyl pyrrolines or fully aromatic pyrroles.

Medicinal Chemistry Antineoplastic Agents Structure-Activity Relationship

Asymmetric Hydrosilylation: Titanocene Catalyst Benchmarking

2-Phenylpyrroline has been established as a benchmark substrate for evaluating chiral titanocene catalysts in the asymmetric hydrosilylation of imines. Using the (R,R)-ethylene-1,2-bis(η5-4,5,6,7-tetrahydro-1-indenyl)titanium (R)-1,1'-binaphth-2-olate precatalyst system with phenylsilane, the hydrosilylation of 2-phenylpyrroline proceeds with yields exceeding 98% and an enantioselectivity of 75% ee [1]. In heterogeneous catalysis systems employing immobilized ansa-titanocene complexes on silica gel, the hydrosilylation reaction achieves a turnover frequency (TOF) of approximately 20 h⁻¹, with activity comparable to the homogeneous catalyst analogues [2].

Asymmetric Catalysis Chiral Amine Synthesis Pharmaceutical Intermediates

MAO-Catalyzed Oxidation: Defined Metabolic Intermediate

2-Phenyl-1-pyrroline has been definitively identified as the first detectable metabolite in the monoamine oxidase (MAO)-catalyzed oxidation of 1-phenylcyclobutylamine (PCBA), a mechanism-based inactivator of MAO [1]. The enzymatic processing of PCBA exhibits a defined partition ratio: for every one molecule of PCBA that leads to irreversible enzyme inactivation, 325 molecules are converted to product, with 2-phenyl-1-pyrroline being the initial metabolite detected before subsequent conversion to 3-benzoylpropanal and 3-benzoylpropionic acid [1]. This specific metabolic role establishes 2-phenylpyrroline as a validated intermediate in MAO radical mechanisms, distinguishing it from other pyrroline derivatives that lack this defined enzymological characterization.

Enzymology MAO Inhibition Drug Metabolism

2-Phenylpyrroline: Application Scenarios


Asymmetric Hydrosilylation Catalyst Benchmarking

2-Phenylpyrroline serves as an established benchmark substrate for evaluating chiral titanocene and immobilized titanium catalysts in the asymmetric hydrosilylation of imines. With documented performance metrics including >98% yield and 75% enantioselectivity using (R,R)-EBTHI-Ti-binaphtholate catalysts [1], and a turnover frequency of ~20 h⁻¹ in heterogeneous systems comparable to homogeneous analogues [2], this compound provides a validated reference point for catalyst screening and optimization. Researchers developing new asymmetric hydrogenation or hydrosilylation methodologies can use 2-phenylpyrroline to directly benchmark catalyst performance against published standards.

Prochiral Precursor for Enantioselective Pyrrolidines

The cyclic imine functionality of 2-phenylpyrroline makes it an ideal prochiral electrophile for the stereoselective synthesis of 2-aryl pyrrolidines, which are pharmacologically relevant scaffolds in neuronal nicotinic acetylcholine receptor (nAChR) ligands [1]. Enzymatic reduction of 2-aryl-substituted pyrrolines using imine reductases achieves full conversion (>99%) with yields up to 91% [2], enabling access to enantiomerically pure pyrrolidines. This application leverages the established synthetic accessibility of 2-phenylpyrroline via the Organic Syntheses procedure (61% purified yield) [3] to supply a reliable starting material for downstream chiral amine production.

Metabolic Intermediate for MAO Mechanism Studies

2-Phenyl-1-pyrroline is unequivocally identified as the first detectable metabolite in the MAO-catalyzed oxidation of 1-phenylcyclobutylamine, with a characterized partition ratio of 325:1 (product molecules per inactivation event) [1]. This defined enzymological role makes 2-phenylpyrroline a valuable analytical standard and mechanistic probe for MAO research, particularly for studies investigating radical intermediate mechanisms in amine oxidase catalysis. The compound's validated metabolic identity distinguishes it from other pyrroline derivatives lacking this level of enzymological characterization.

Substituent-Tunable Scaffold for Antineoplastic Agents

The 2-phenylpyrroline core provides a tunable scaffold for antineoplastic agent development, where biological activity is markedly dependent on the electronic nature of the phenyl substituent [1]. Unlike C-2 gem-dimethyl pyrrolines, which are metabolically inactive in vivo, the 2-phenylpyrroline framework undergoes metabolic conversion that can be modulated by electron-withdrawing or electron-donating substituents on the phenyl ring [1]. This tunability offers medicinal chemists a verifiable structure-activity relationship window for optimizing therapeutic candidates, a feature not available with either gem-dialkyl pyrrolines or fully aromatic phenylpyrroles.

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